molecular formula C19H27ClN2O2 B12701907 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-4-methylene-8-(2-(4-methylphenyl)ethyl)-, monohydrochloride CAS No. 134069-64-0

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-4-methylene-8-(2-(4-methylphenyl)ethyl)-, monohydrochloride

Cat. No.: B12701907
CAS No.: 134069-64-0
M. Wt: 350.9 g/mol
InChI Key: OEYBKFPEOWXKRJ-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-4-methylene-8-(2-(4-methylphenyl)ethyl)-, monohydrochloride is a complex organic compound with the molecular formula C19H26N2O2. This compound is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.

Preparation Methods

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-4-methylene-8-(2-(4-methylphenyl)ethyl)-, monohydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the spirocyclic core, followed by the introduction of the ethyl and methylene groups. The final step involves the addition of the hydrochloride group to form the monohydrochloride salt. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-4-methylene-8-(2-(4-methylphenyl)ethyl)-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Similar compounds to 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-4-methylene-8-(2-(4-methylphenyl)ethyl)-, monohydrochloride include other spirocyclic compounds with oxygen and nitrogen atoms in the ring system. These compounds may have different substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents and the resulting properties, which may offer advantages in certain applications.

Properties

CAS No.

134069-64-0

Molecular Formula

C19H27ClN2O2

Molecular Weight

350.9 g/mol

IUPAC Name

3-ethyl-4-methylidene-8-[2-(4-methylphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C19H26N2O2.ClH/c1-4-21-16(3)19(23-18(21)22)10-13-20(14-11-19)12-9-17-7-5-15(2)6-8-17;/h5-8H,3-4,9-14H2,1-2H3;1H

InChI Key

OEYBKFPEOWXKRJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)C)OC1=O.Cl

Origin of Product

United States

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